molecular formula C₁₆H₂₂N₃O₅S₂ B1160509 Δ2,3(Δ3,4)-4,7-seco-Tebipenemoic Acid

Δ2,3(Δ3,4)-4,7-seco-Tebipenemoic Acid

Cat. No.: B1160509
M. Wt: 400.49
Attention: For research use only. Not for human or veterinary use.
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Description

Δ²,³(Δ³,⁴)-4,7-seco-Tebipenemoic Acid is a structurally modified derivative of tebipenem, a carbapenem-class β-lactam antibiotic. The "seco" designation indicates a ring-opened structure, distinguishing it from the parent compound. The Δ²,³ and Δ³,⁴ notations refer to the positions of double bonds within the molecule, which influence its reactivity and stability . This compound is primarily utilized as a reference standard in pharmacological research and quality control for tebipenem derivatives, such as Tebipenem Pivoxil, a prodrug used clinically for bacterial infections .

Properties

Molecular Formula

C₁₆H₂₂N₃O₅S₂

Molecular Weight

400.49

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Δ²,³(Δ³,⁴)-4,7-seco-Tebipenemoic Acid and its analogs:

Compound CAS Number Molecular Formula Molecular Weight Key Features
Δ²,³(Δ³,⁴)-4,7-seco-Tebipenemoic Acid Not specified Not explicitly stated Not provided Ring-opened structure; reference standard for tebipenem derivatives .
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil TRC T012860 C₂₃H₃₅N₃O₇S₂ 529.67 g/mol Esterified prodrug impurity of Tebipenem Pivoxil; >85% purity .
4,7-seco-Tebipenemoic Acid Pivoxil TRC T012870 Not provided Not provided Pivoxil ester variant; likely enhances oral bioavailability .
Tebipenem Pivoxil 161715-24-8 C₂₂H₃₃N₃O₇S₂ 523.63 g/mol Clinically used prodrug; hydrolyzed to active tebipenem in vivo .

Notes:

  • The pivoxil ester group (present in TRC T012860 and TRC T012870) improves lipophilicity, aiding intestinal absorption .
  • Δ²,³(Δ³,⁴)-4,7-seco-Tebipenemoic Acid lacks the pivoxil group, rendering it less bioavailable but critical for analytical purposes .

Pharmacological and Analytical Roles

  • Δ²,³(Δ³,⁴)-4,7-seco-Tebipenemoic Acid : Used as a reference standard to validate the purity of Tebipenem Pivoxil during manufacturing .
  • 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil : Identified as an impurity (≥85% purity) in Tebipenem Pivoxil batches; monitored to ensure drug safety .
  • Tebipenem Pivoxil : Therapeutically active prodrug; hydrolyzes to release tebipenem, which inhibits bacterial cell wall synthesis .

Commercial Availability and Pricing

  • Δ²,³(Δ³,⁴)-4,7-seco-Tebipenemoic Acid is marketed by suppliers like TRC (Canada) and BioRuler (USA) at premium prices (e.g., 10 mg ≈ ¥73,500 in ).
  • Tebipenem Pivoxil (CAS 161715-24-8) is more widely available, with pricing reflecting its clinical demand .

Stability and Reactivity

The ring-opened structure of Δ²,³(Δ³,⁴)-4,7-seco-Tebipenemoic Acid reduces β-lactamase resistance compared to intact carbapenems. However, its derivatives (e.g., pivoxil esters) exhibit enhanced stability in acidic environments, making them suitable for oral administration .

Analytical Significance

Chromatographic studies utilize Δ²,³(Δ³,⁴)-4,7-seco-Tebipenemoic Acid to distinguish between tebipenem analogs and their degradation products. For example, HPLC methods have been developed to quantify impurities like 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil in Tebipenem Pivoxil formulations .

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